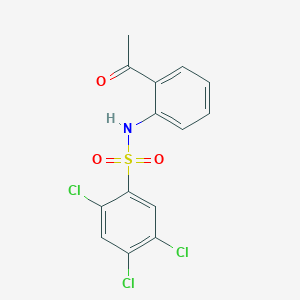

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide

Description

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trichlorobenzenesulfonyl group linked to a 2-acetylphenyl moiety via a sulfonamide bond. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and anticancer activity, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3S/c1-8(19)9-4-2-3-5-13(9)18-22(20,21)14-7-11(16)10(15)6-12(14)17/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKQBBGYBSQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the benzene ring.

Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed:

Substitution Reactions: Products include substituted derivatives with various nucleophiles.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of electron-withdrawing groups can enhance its reactivity towards nucleophiles, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Key Example: N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-2,4,5-trichlorobenzenesulfonamide (Compound 22)

- Structural Differences : Compound 22 (from ) shares the 2,4,5-trichlorobenzenesulfonamide core but replaces the 2-acetylphenyl group with a benzothiazolyl-methylthiophenyl substituent .

- Characterization : Compound 22’s ¹H NMR (300 MHz, CDCl₃) shows distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm), differing from the target compound’s expected acetyl proton resonance (~δ 2.6 ppm for COCH₃) .

Trichlorophenyl-Containing Compounds with Different Functional Groups

Example 2: N-(2-(4-(Morpholinosulfonyl)benzylamino)ethyl)-N-(2,4,5-trichlorophenyl) Methanesulfonamide ()

- Structural Features: This compound combines a 2,4,5-trichlorophenyl group with a morpholinosulfonyl moiety and methanesulfonamide .

- Functional Implications: The morpholino group enhances solubility via its polar sulfonyl group, a design feature absent in the target compound.

Acetamide Derivatives with Trichlorophenoxy Groups ()

- Representative Compounds: Compound I: N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide Compound II: N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide

- Comparison with Target Compound: These acetamides feature a trichlorophenoxy backbone instead of a sulfonamide, resulting in distinct electronic and steric profiles. Biological Activity: Against MCF-7 breast cancer cells, Compounds I and II exhibit IC₅₀ values of 12.3 µM and 9.8 µM, respectively, comparable to 5-fluorouracil (IC₅₀ = 8.5 µM) . While the target compound’s cytotoxicity data are unavailable, sulfonamides generally exhibit broader enzyme inhibition due to their stronger acidity (pKa ~1–2 vs. acetamides’ pKa ~15–17).

Data Tables

Table 2: ¹H NMR Chemical Shifts of Key Protons

Research Findings and Implications

- Anthrax Inhibition () : Sulfonamides with bulky aromatic substituents (e.g., benzothiazole in Compound 22) show promise as enzyme inhibitors, suggesting the target compound’s acetyl group may offer a balance of hydrophobicity and hydrogen bonding for similar applications .

- Cytotoxicity (): Acetamide derivatives with trichlorophenoxy groups demonstrate potent anticancer activity, highlighting the trichlorophenyl moiety’s role in bioactivity. The target compound’s sulfonamide group may further enhance target specificity .

- Solubility and Design (): Incorporating polar groups (e.g., morpholinosulfonyl) improves solubility but may necessitate trade-offs in permeability—a consideration for optimizing the target compound .

Biological Activity

N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which consists of an acetylphenyl group attached to a sulfonamide moiety that is substituted with three chlorine atoms. This structural configuration contributes to its biological reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10Cl3N03S |

| Molecular Weight | 365.65 g/mol |

| CAS Number | 303152-67-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The presence of electron-withdrawing chlorine atoms enhances its interaction with microbial targets, potentially disrupting essential cellular processes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may interact with carboxylesterases (EC 3.1.1.1), which play a crucial role in the hydrolysis of ester bonds in various substrates. Inhibition of these enzymes can lead to altered metabolic rates and may have implications for drug metabolism and efficacy .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with microbial cell structures. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis; thus, the compound may disrupt folate metabolism in bacteria .

Additionally, the trichlorobenzenesulfonamide moiety enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Interaction : Research examining the inhibition of carboxylesterases indicated that this compound could significantly reduce enzyme activity in vitro, suggesting potential applications in modulating drug metabolism .

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.